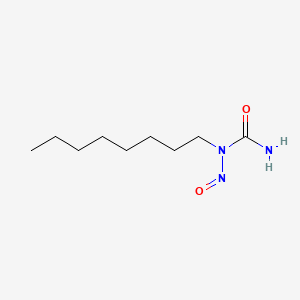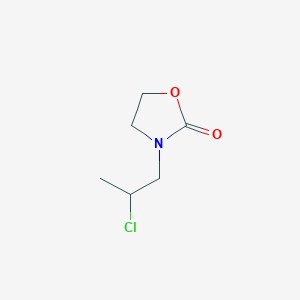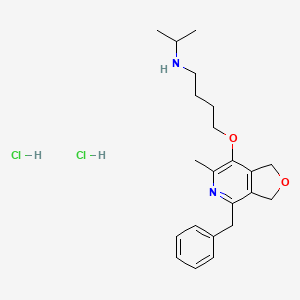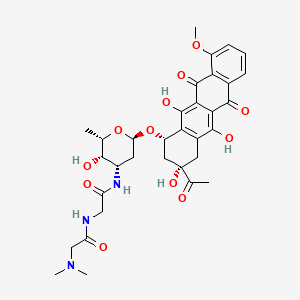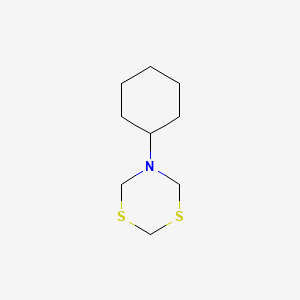
5-Cyclohexyl-1,3,5-dithiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-1,3,5-dithiazinane: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Cyclohexyl-1,3,5-dithiazinane can be synthesized through the cyclothiomethylation of primary amines with formaldehyde and hydrogen sulfide. The reaction typically involves the use of sodium sulfide or sodium hydrosulfide as a sulfur source. The process is carried out in a chloroform-water mixture at room temperature for several hours. The pH of the reaction medium is maintained around 13, and the mixture is neutralized with hydrochloric acid upon completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclohexyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiazinane ring to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted dithiazinane derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Cyclohexyl-1,3,5-dithiazinane is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in the synthesis of other heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise as a bioactive molecule in various assays .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in drug design .
Industry: this compound is used in the petrochemical industry as a corrosion inhibitor and in the formulation of specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell membranes, leading to disruption of membrane integrity and cell death .
Comparaison Avec Des Composés Similaires
1,3,5-Thiadiazinane: Similar in structure but contains nitrogen and sulfur atoms in different positions.
1,3,5-Oxathiazine: Contains an oxygen atom in place of one of the sulfur atoms.
1,3,5-Dithiazine: Another isomer with different positioning of nitrogen and sulfur atoms.
Uniqueness: 5-Cyclohexyl-1,3,5-dithiazinane is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications .
Propriétés
Numéro CAS |
94503-95-4 |
|---|---|
Formule moléculaire |
C9H17NS2 |
Poids moléculaire |
203.4 g/mol |
Nom IUPAC |
5-cyclohexyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C9H17NS2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h9H,1-8H2 |
Clé InChI |
IMZQMVOVWFLUAW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CSCSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




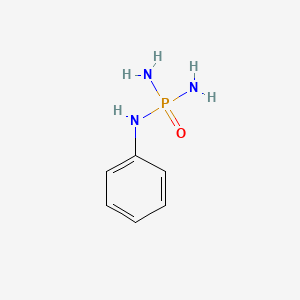
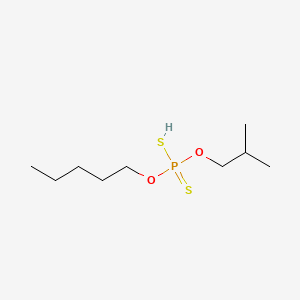

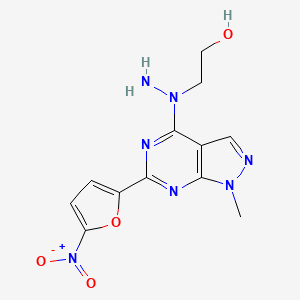

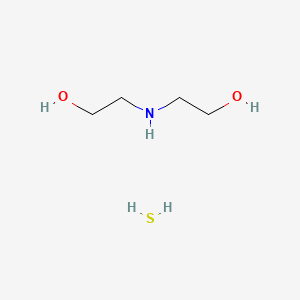
![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)
